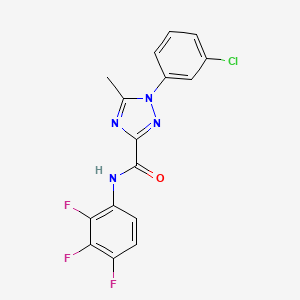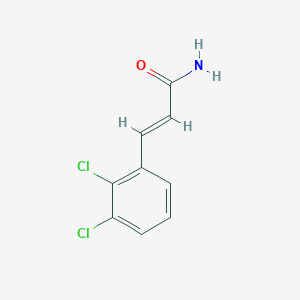
3-(2,3-Dichlorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dichlorophenyl)acrylamide is an organic compound that belongs to the class of acrylamide derivatives It is characterized by the presence of a dichlorophenyl group attached to an acrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)acrylamide typically involves the reaction of 2,3-dichloroaniline with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient purification methods, such as high-performance liquid chromatography (HPLC), can ensure the production of high-purity this compound.
化学反应分析
Types of Reactions
3-(2,3-Dichlorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where one or both chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenylacrylamides.
科学研究应用
3-(2,3-Dichlorophenyl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of polymers and other materials with specific properties, such as enhanced thermal stability or resistance to degradation.
作用机制
The mechanism of action of 3-(2,3-Dichlorophenyl)acrylamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to changes in cellular processes and pathways, ultimately affecting cell function and viability.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes such as acetylcholinesterase and monoamine oxidase, leading to changes in neurotransmitter levels and signaling pathways.
Cellular Pathways: By affecting enzyme activity, this compound can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and metabolism.
相似化合物的比较
3-(2,3-Dichlorophenyl)acrylamide can be compared with other similar compounds, such as:
3-(2,6-Dichlorophenyl)acrylamide: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring. It may exhibit different reactivity and biological activity due to the positional differences.
N-(2,3-Dichlorophenyl)-3-(3-nitrophenyl)acrylamide: This derivative has an additional nitro group, which can significantly alter its chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and biological activity. The presence of chlorine atoms at the 2 and 3 positions of the phenyl ring can influence its interactions with molecular targets and its overall stability.
属性
分子式 |
C9H7Cl2NO |
|---|---|
分子量 |
216.06 g/mol |
IUPAC 名称 |
(E)-3-(2,3-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C9H7Cl2NO/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H2,12,13)/b5-4+ |
InChI 键 |
QDCCBUWHPQGTPE-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-bromophenoxy)ethyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B13368169.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13368175.png)
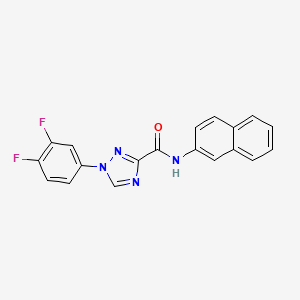
![Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate](/img/structure/B13368188.png)
![(3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one](/img/structure/B13368191.png)
![6-[3-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368197.png)
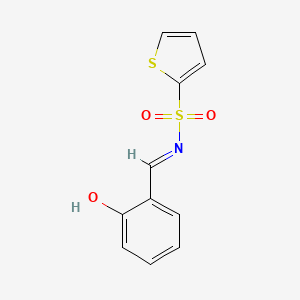

![2-{[(4-propylcyclohexyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13368220.png)

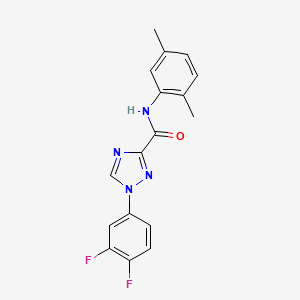
![3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]propanamide](/img/structure/B13368232.png)
![2-{[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13368233.png)
